molecular formula C8H18N2O4S B7802393 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate

2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate

Cat. No.: B7802393
M. Wt: 238.31 g/mol
InChI Key: JKMHFZQWWAIEOD-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate: HEPES , is a zwitterionic sulfonic acid buffering agent. It is widely used in biological and biochemical research due to its excellent buffering capacity in the physiological pH range (6.8-8.2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPES typically involves the reaction of ethanesulfonic acid with 2-hydroxyethylpiperazine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable base to maintain the pH.

Industrial Production Methods

On an industrial scale, the production of HEPES involves large-scale reactions in reactors designed to handle the required volumes. The process includes purification steps to ensure the final product meets the required purity standards for laboratory use.

Chemical Reactions Analysis

Types of Reactions

HEPES can undergo various chemical reactions, including:

  • Oxidation: : HEPES can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the structure of HEPES.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the HEPES molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of HEPES with altered functional groups, which can be used for different applications in research and industry.

Scientific Research Applications

HEPES is extensively used in scientific research due to its buffering properties. It is commonly employed in:

  • Cell Culture: : HEPES is used as a buffer in cell culture media to maintain a stable pH environment.

  • Enzyme Assays: : It is used in enzyme assays to maintain the pH at an optimal level for enzyme activity.

  • Protein Purification: : HEPES buffers are used in protein purification processes to stabilize proteins during extraction and purification.

Mechanism of Action

The mechanism by which HEPES exerts its effects is primarily through its ability to maintain a stable pH environment. It acts as a buffer by neutralizing acids and bases, thus preventing significant changes in pH. The molecular targets and pathways involved are related to its role as a buffer agent, ensuring the stability of biological systems.

Comparison with Similar Compounds

HEPES is often compared with other Good's buffers, such as Tris(hydroxymethyl)aminomethane (Tris) and Phosphate buffers . While these buffers also maintain pH stability, HEPES is unique in its zwitterionic nature, which makes it less likely to interfere with biological processes.

Similar Compounds

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Phosphate buffers

  • MES (2-(N-morpholino)ethanesulfonic acid)

  • MOPS (3-(N-morpholino)propanesulfonic acid)

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMHFZQWWAIEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC[NH+]1CCO)CCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7365-45-9
Record name 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7365-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HEPES
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 15(R)-hydroperoxy-EPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
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2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
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2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
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2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
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2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate
Reactant of Route 6
2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate

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